4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a formyl group, a hydroxy group, and three decyloxy groups attached to the benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate typically involves the esterification of 4-formyl-3-hydroxyphenol with 3,4,5-tris(decyloxy)benzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-Carboxy-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate.
Reduction: 4-Hydroxymethyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate depends on its interaction with molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The decyloxy groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Formyl-3-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate
- 4-Formyl-3-hydroxyphenyl 3,4,5-tris(octyloxy)benzoate
- 4-Formyl-3-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate
Uniqueness
4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate is unique due to its specific combination of functional groups and alkyl chains. The presence of three decyloxy groups provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the formyl and hydroxy groups offer versatile reactivity, enabling the compound to participate in diverse chemical reactions .
Eigenschaften
CAS-Nummer |
502614-33-7 |
---|---|
Molekularformel |
C44H70O7 |
Molekulargewicht |
711.0 g/mol |
IUPAC-Name |
(4-formyl-3-hydroxyphenyl) 3,4,5-tris-decoxybenzoate |
InChI |
InChI=1S/C44H70O7/c1-4-7-10-13-16-19-22-25-30-48-41-33-38(44(47)51-39-29-28-37(36-45)40(46)35-39)34-42(49-31-26-23-20-17-14-11-8-5-2)43(41)50-32-27-24-21-18-15-12-9-6-3/h28-29,33-36,46H,4-27,30-32H2,1-3H3 |
InChI-Schlüssel |
PWXBHCJZLJCTLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.